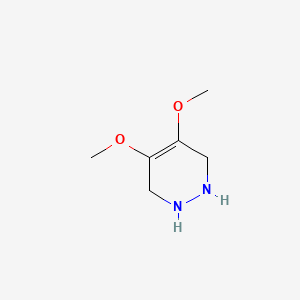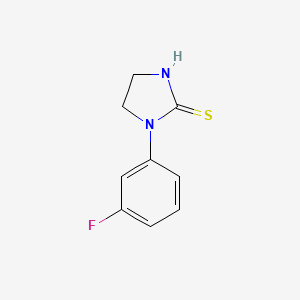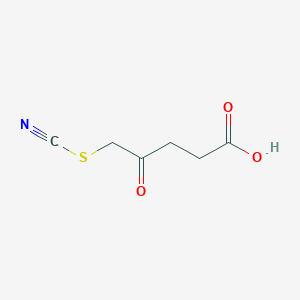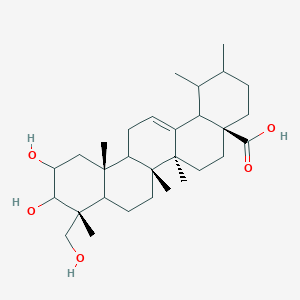
4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine is a heterocyclic compound that belongs to the class of tetrahydropyridazines These compounds are characterized by a six-membered ring containing two nitrogen atoms and four carbon atoms, with two methoxy groups attached to the 4th and 5th carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine can be achieved through several methods. One common approach involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This (4 + 2) cycloaddition reaction is transition-metal-free and provides the desired product in excellent yields . The reaction conditions typically involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of environmentally friendly methods, such as using green solvents and catalysts, is a focus in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert it into fully saturated tetrahydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyridazines, fully saturated tetrahydropyridazines, and various functionalized derivatives depending on the reagents and conditions used.
Scientific Research Applications
4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydropyridazine
- 2,3,4,5-Tetrahydropyridazine
- 1,4,5,6-Tetrahydropyridazine
Uniqueness
4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine is unique due to the presence of methoxy groups at the 4th and 5th positions, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to other tetrahydropyridazine derivatives.
Properties
CAS No. |
33606-23-4 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4,5-dimethoxy-1,2,3,6-tetrahydropyridazine |
InChI |
InChI=1S/C6H12N2O2/c1-9-5-3-7-8-4-6(5)10-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
VSSODZTZUYXQNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CNNC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)

![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)


![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)

![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)



![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
